Cyclopent-3-en-1-yl 2-(2-oxoazocan-1-yl)acetate
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Overview
Description
Cyclopent-3-en-1-yl 2-(2-oxoazocan-1-yl)acetate is a complex organic compound that features a cyclopentene ring and an azocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopent-3-en-1-yl 2-(2-oxoazocan-1-yl)acetate typically involves a multi-step process. One common method includes the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Cyclopent-3-en-1-yl 2-(2-oxoazocan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Cyclopent-3-en-1-yl 2-(2-oxoazocan-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its structural properties make it a candidate for studying enzyme interactions and binding affinities.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Cyclopent-3-en-1-yl 2-(2-oxoazocan-1-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The pathways involved can vary depending on the specific application but often include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-3-ene-1-carboxamides: These compounds share a similar cyclopentene ring structure and are used in similar applications.
2-oxabicyclo[2.2.1]heptane derivatives: These compounds have a similar bicyclic structure and are also used in synthetic chemistry and biological studies.
Uniqueness
Cyclopent-3-en-1-yl 2-(2-oxoazocan-1-yl)acetate is unique due to its combination of a cyclopentene ring and an azocane ring, which provides distinct structural and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
cyclopent-3-en-1-yl 2-(2-oxoazocan-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-13-9-3-1-2-6-10-15(13)11-14(17)18-12-7-4-5-8-12/h4-5,12H,1-3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEXAFWDONDSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)CC(=O)OC2CC=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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